

In-Depth Technical Guide: 1-Methyl-1H-indazole-3-carboxylic acid

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Compound of Interest

Compound Name: 1-Methyl-1H-indazole-3-carboxylic acid

Cat. No.: B028222

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CAS Number: 50890-83-0 Molecular Formula: C₉H₈N₂O₂ Synonyms: N-methylindazolic acid, Granisetron Impurity D, Granisetron Related Compound D

This technical guide provides a comprehensive overview of **1-Methyl-1H-indazole-3-carboxylic acid**, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

1-Methyl-1H-indazole-3-carboxylic acid is an off-white to yellowish solid compound.^[1] It is known for its stability under standard conditions and serves as a crucial building block in the synthesis of more complex molecules, most notably the antiemetic drug Granisetron.^[2] Its solubility is limited in water but is sufficient in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.^{[3][4]}

Property	Value	Source(s)
Molecular Weight	176.17 g/mol	[5]
Exact Mass	176.058577502 g/mol	[6]
Melting Point	213 °C	[4]
Boiling Point (Predicted)	383.7 ± 15.0 °C	[4]
Density (Predicted)	1.35 ± 0.1 g/cm³	[4]
pKa (Predicted)	3.14 ± 0.10	[7]
Appearance	Off-white to yellowish solid/powder	[1][7]
Water Solubility	Insoluble	[4]
Solubility	Soluble in DMSO and Methanol	[3]
InChI	InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(10-11)9(12)13/h2-5H,1H3,(H,12,13)	[5]
InChIKey	OVVDFORZEGKEJM-UHFFFAOYSA-N	[5]
Canonical SMILES	CN1C2=CC=CC=C2C(=N1)C(=O)O	

Spectroscopic and Analytical Data

Comprehensive characterization is essential for confirming the identity and purity of **1-Methyl-1H-indazole-3-carboxylic acid**. While complete, published spectral datasets are not readily available in the reviewed literature, data from suppliers and related structures allow for a detailed prediction of expected analytical results.

Technique	Expected Data / Available Information
¹ H NMR	Expected signals include: a singlet for the N-CH ₃ protons (approx. 4.1-4.3 ppm), a multiplet for the four aromatic protons on the benzene ring (approx. 7.3-8.2 ppm), and a very broad singlet for the carboxylic acid proton (COOH) at a downfield shift (>12 ppm).
¹³ C NMR	Expected signals include: the N-CH ₃ carbon (approx. 35-40 ppm), multiple signals for the aromatic carbons (approx. 110-142 ppm), the indazole C3 carbon attached to the carboxyl group, and a downfield signal for the carbonyl carbon (C=O) in the carboxylic acid (approx. 165 ppm).
FTIR	An experimental spectrum is available for viewing at --INVALID-LINK--. Key expected peaks include a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm ⁻¹), a sharp C=O stretch (approx. 1700 cm ⁻¹), C=C aromatic stretches (approx. 1450-1600 cm ⁻¹), and C-N stretches.
Mass Spectrometry (MS)	The molecular ion peak [M] ⁺ is expected at m/z 176. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, loss of 45 amu) to give a fragment at m/z 131, and potentially the loss of water (-H ₂ O, loss of 18 amu) or carbon monoxide (-CO, loss of 28 amu). ^[8]
Purity (HPLC)	Purity levels of ≥99.0% are commercially available. ^[2]
X-ray Crystallography	The crystal structure has been determined. The compound crystallizes in the monoclinic space group P2 ₁ /n. In the crystal structure, molecules

form inversion dimers through pairs of O-H···O hydrogen bonds.[3][4]

Experimental Protocols

Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid

A common synthesis method involves the direct methylation of indazole-3-carboxylic acid. The following protocol is adapted from patent literature, which describes a high-yield industrial process.[7]

Materials:

- Indazole-3-carboxylic acid (10 g, 0.062 mol)
- Calcium oxide (7.0 g, 0.124 mol)
- Methanol (technical, 150 ml)
- Dimethyl sulfate (15.6 g, 0.124 mol)
- 46% Aqueous Sodium Hydroxide (NaOH) solution
- Concentrated Hydrochloric Acid (HCl)

Procedure:

- A reaction vessel is charged with technical methanol (150 ml) and calcium oxide (7.0 g). The mixture is heated to reflux for 2 hours under a nitrogen atmosphere.
- Indazole-3-carboxylic acid (10 g) is added to the mixture, and reflux is maintained for an additional 2 hours.
- Dimethyl sulfate (15.6 g) is added dropwise to the refluxing mixture over a period of 2 hours.
- The reaction is allowed to reflux for another 2 hours after the addition is complete to ensure full conversion.

- After cooling, water (100 ml) is added, followed by 46% aqueous NaOH solution to adjust the pH to approximately 14. This step saponifies any methyl ester byproduct.
- Concentrated HCl is then carefully added to the reaction mixture to acidify it to a pH of about 4, precipitating the product.
- The precipitated calcium sulfate is removed by filtration while hot, and the filter cake is washed with hot methanol (3 x 30 ml).
- The methanol is removed from the combined filtrate under reduced pressure.
- The resulting aqueous residue is stirred vigorously for 6 hours while maintaining the pH at approximately 4 to ensure complete precipitation of the product.
- The solid product is collected by filtration, washed with water, and dried.

Purification

A highly effective method for purifying crude **1-Methyl-1H-indazole-3-carboxylic acid (1-MICA)** is through a slurry wash.[\[7\]](#)

Materials:

- Crude 1-MICA (e.g., 10.4 g)
- Methanol-water mixture (3:7 v/v)

Procedure:

- The crude 1-MICA is suspended in a methanol-water (3:7) mixture.
- The suspension is heated under reflux for 4 hours.
- The mixture is then cooled to room temperature.
- The solid product is collected by filtration.
- The filter cake is washed with a fresh portion of the cold methanol-water (3:7) mixture (3 x 10 ml).

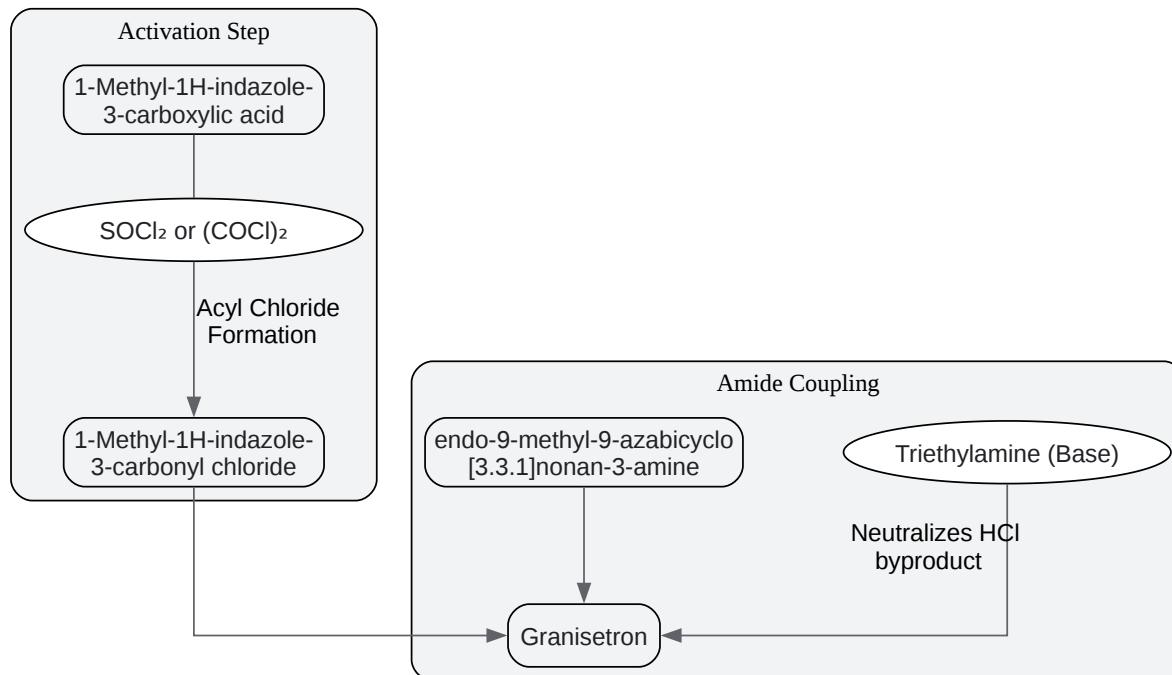
- The purified product is dried in an oven at 50°C overnight. This method can yield 1-MICA with a purity exceeding 99.5% as determined by HPLC.[7]

Biological Context and Applications

The primary significance of **1-Methyl-1H-indazole-3-carboxylic acid** is its role as a key intermediate in the synthesis of Granisetron.[2] Granisetron is a potent and selective serotonin 5-HT₃ receptor antagonist used clinically as an antiemetic to prevent nausea and vomiting caused by chemotherapy and radiation therapy.[1]

Experimental Workflow: Synthesis of Granisetron

The conversion of **1-Methyl-1H-indazole-3-carboxylic acid** to Granisetron involves an amide coupling reaction. First, the carboxylic acid must be "activated" to facilitate the reaction with the amine moiety of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[9][10]

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Synthesis of Granisetron from its precursor.

Signaling Pathway: Mechanism of Action of Granisetron

Chemotherapeutic agents can cause the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract. This serotonin then binds to 5-HT₃ receptors located on vagal afferent nerves, initiating a signal that travels to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, ultimately inducing emesis. Granisetron acts by selectively blocking these 5-HT₃ receptors, thereby preventing the initiation of the vomiting reflex.^{[6][11]}

Granisetron competitively blocks the 5-HT₃ receptor.

Safety Information

1-Methyl-1H-indazole-3-carboxylic acid is classified as harmful if swallowed and causes serious eye irritation. Standard laboratory personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling this compound.[12]

Hazard Information	Details	Source(s)
GHS Pictogram	GHS07 (Exclamation mark)	[12]
Signal Word	Warning	[12]
Hazard Statements	H302: Harmful if swallowed H319: Causes serious eye irritation	[12]
Precautionary Statements	P264, P270, P280, P301+P312, P305+P351+P338	[12]
Hazard Classifications	Acute Toxicity, Oral (Category 4) Eye Irritation (Category 2)	[12]
Storage Class	11 (Combustible Solids)	[12]

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